1, 26-Dihydroxy Vitamin D3

Description

Contextualization within the Vitamin D Endocrine System

The vitamin D endocrine system is a crucial regulator of calcium and phosphate (B84403) homeostasis, with its influence extending to a wide array of physiological processes. oup.com The system's activity is primarily mediated by calcitriol, which is synthesized through a two-step hydroxylation process of vitamin D3. wikipedia.org The first hydroxylation occurs in the liver to form 25-hydroxyvitamin D3 (calcifediol), the main circulating form of vitamin D. mdpi.com A subsequent hydroxylation in the kidneys, and other tissues, at the 1α-position by the enzyme CYP27B1 produces the hormonally active calcitriol. scielo.briiarjournals.org

The metabolism of vitamin D is not limited to the production of calcitriol. Alternative hydroxylation pathways exist, including at the 24 and 26 positions, which are generally associated with catabolism or the deactivation of vitamin D metabolites. vulcanchem.comnih.gov The 26-hydroxylation pathway can lead to the formation of various metabolites, including 1,26-dihydroxyvitamin D3. vulcanchem.com While the primary function of these alternative pathways is often considered to be degradative, emerging research suggests that some of these metabolites, including those hydroxylated at the 26th position, may possess unique biological activities. vulcanchem.comnih.gov

Overview of Pleiotropic Biological Research Interests in 1,26-Dihydroxy Vitamin D3

The pleiotropic, or multi-faceted, effects of vitamin D are a subject of intense scientific investigation. scispace.compum.edu.pl While much of this research has centered on calcitriol, there is growing interest in the biological roles of other vitamin D metabolites. Research into compounds analogous to 1,26-dihydroxyvitamin D3 suggests that alternative hydroxylation can lead to varied biological effects. These can include differences in binding affinity to the vitamin D receptor (VDR), altered potency in inducing cellular differentiation, and distinct effects on calcium metabolism and bone resorption. vulcanchem.com

For instance, studies on 26-homo-1,25-dihydroxyvitamin D3 have shown increased activity in mobilizing calcium from bone compared to the natural hormone. pnas.org Furthermore, research on 1,25-dihydroxyvitamin D3-26,23-lactone, a downstream metabolite, has indicated its ability to stimulate intestinal calcium absorption and bone calcium mobilization. nih.govnih.gov While direct and extensive research on 1,26-dihydroxyvitamin D3 is still developing, these findings for related compounds underscore the potential for unique biological activities and therapeutic applications, warranting further investigation into its specific physiological roles. vulcanchem.com

Table 1: Key Vitamin D3 Metabolites and their Characteristics

| Metabolite | Hydroxylation Positions | Primary Site of Formation | Primary Function |

|---|---|---|---|

| 25-hydroxyvitamin D3 (Calcifediol) | 25 | Liver | Storage form, indicator of vitamin D status vulcanchem.com |

| 1,25-dihydroxyvitamin D3 (Calcitriol) | 1, 25 | Kidney | Major active metabolite, calcium homeostasis vulcanchem.com |

| 24,25-dihydroxyvitamin D3 | 24, 25 | Kidney | Catabolism, possibly bone mineralization vulcanchem.com |

| 1,26-dihydroxyvitamin D3 | 1, 26 | Not definitively specified | Under investigation, potential modulator of calcium metabolism vulcanchem.com |

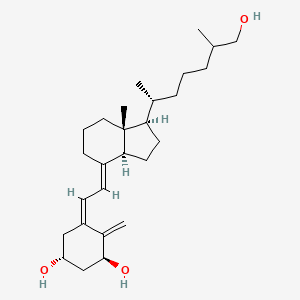

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(17-28)7-5-8-19(2)24-12-13-25-21(9-6-14-27(24,25)4)10-11-22-15-23(29)16-26(30)20(22)3/h10-11,18-19,23-26,28-30H,3,5-9,12-17H2,1-2,4H3/b21-10+,22-11-/t18?,19-,23-,24-,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDVBAXFIVSUFW-IQLPMBEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747685 |

Source

|

| Record name | (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300692-92-6 |

Source

|

| Record name | (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 1,26 Dihydroxy Vitamin D3

Enzymatic Formation of 1,25-Dihydroxyvitamin D3

The journey from the inert vitamin D3 molecule to its potent, active form, 1,25-dihydroxyvitamin D3 (calcitriol), is marked by two crucial hydroxylation steps.

The bioactivation of vitamin D begins with the 25-hydroxylation . Vitamin D, obtained from dietary sources or synthesized in the skin upon exposure to UVB radiation, is transported to the liver. ebi.ac.uk In the liver, an enzyme adds a hydroxyl (-OH) group at the 25th carbon position, converting it into 25-hydroxyvitamin D3 (25(OH)D3 or calcidiol). imrpress.com This molecule is the major circulating form of vitamin D and is used to determine a person's vitamin D status.

The second and final activation step is the 1α-hydroxylation . 25(OH)D3 is transported from the liver to the kidneys. Here, another hydroxyl group is added at the 1-alpha position of the molecule. imrpress.comoup.com This reaction produces the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol). imrpress.com

These hydroxylation reactions are catalyzed by specific enzymes from the cytochrome P450 family.

CYP2R1: This enzyme is considered the principal 25-hydroxylase in the liver, responsible for the initial conversion of vitamin D3 to 25(OH)D3. imrpress.com While other enzymes, such as CYP27A1, also exhibit 25-hydroxylase activity, CYP2R1 is recognized as the major contributor to this step. uniprot.orghmdb.ca

CYP27B1: This enzyme, also known as 1α-hydroxylase , is found predominantly in the kidneys and is responsible for the second hydroxylation step. imrpress.com It converts 25(OH)D3 into the active hormone 1,25(OH)2D3. The activity of CYP27B1 is tightly regulated, ensuring that the levels of the active hormone are maintained within a narrow physiological range.

The enzymes responsible for vitamin D activation are located within specific compartments of the cell. Both CYP2R1 and CYP27B1 are mitochondrial enzymes. diva-portal.org CYP2R1 activity has been identified in both the mitochondria and the microsomal fractions of liver cells. CYP27B1 is located on the inner mitochondrial membrane of the proximal tubules in the kidney. oup.com This specific localization is crucial for the efficient production of the vitamin D hormone.

Table 1: Key Enzymes in 1,25-Dihydroxyvitamin D3 Biosynthesis

| Enzyme | Function | Primary Location | Subcellular Localization |

| CYP2R1 | 25-hydroxylation of Vitamin D3 | Liver | Mitochondria & Microsomes |

| CYP27A1 | 25-hydroxylation (secondary) | Liver | Mitochondria |

| CYP27B1 | 1α-hydroxylation of 25(OH)D3 | Kidney | Mitochondria (Inner Membrane) |

Catabolism and Inactivation Pathways of 1,25-Dihydroxyvitamin D3

To prevent excessive activity and maintain mineral balance, 1,25(OH)2D3 is metabolized into inactive forms. This catabolic process is primarily initiated by the enzyme CYP24A1.

The inactivation of 1,25(OH)2D3 involves the oxidation of its side chain. The enzyme CYP24A1, a 24-hydroxylase, is the key enzyme in this process. It can initiate catabolism through several pathways, most notably the C-24 and C-23 oxidation pathways. diva-portal.org These pathways lead to the formation of various metabolites destined for excretion.

The C-24 oxidation pathway is the principal catabolic route for 1,25(OH)2D3 in humans. diva-portal.org This pathway involves a series of enzymatic steps, all catalyzed by CYP24A1, that ultimately lead to the cleavage of the vitamin D side chain. The end product of this pathway is calcitroic acid , a water-soluble and biologically inactive compound. diva-portal.org Calcitroic acid is then eliminated from the body, primarily through excretion in the bile.

In addition to the C-24 pathway, the C-23 oxidation pathway also contributes to the catabolism of vitamin D metabolites, leading to the formation of a 26,23-lactone. diva-portal.org The presence of both the C-24 and C-23 oxidation pathways has been identified in various tissues, including human bone cells.

Table 2: Overview of Vitamin D3 Metabolic Pathway

| Compound Name | Key Conversion Step | Primary Enzyme | Biological Activity |

| Cholecalciferol (Vitamin D3) | - | - | Inactive Precursor |

| 25-Hydroxyvitamin D3 (Calcidiol) | 25-hydroxylation | CYP2R1 | Major Circulating Form |

| 1,25-Dihydroxyvitamin D3 (Calcitriol) | 1α-hydroxylation | CYP27B1 | Active Hormone |

| 1,24,25-Trihydroxyvitamin D3 | 24-hydroxylation | CYP24A1 | Reduced Activity |

| Calcitroic Acid | Side-chain oxidation | CYP24A1 | Inactive Excretory Product |

Side-Chain Oxidation Pathways

C-26/C-23 Lactone Pathway

The catabolism of 1,25(OH)2D3 is not limited to a single route. Alongside the well-known C-24 oxidation pathway, a significant alternative exists: the C-26/C-23 lactone pathway. acs.orgmdpi.com This metabolic sequence leads to the formation of 1α,25-dihydroxyvitamin D3-26,23-lactone, a compound with its own distinct biological profile. ontosight.aihmdb.ca The formation of this lactone is a multi-step process initiated by hydroxylation at either the C-23 or C-26 position on the side chain of the vitamin D molecule. acs.orgoup.com

The pathway involves sequential hydroxylation events, including the formation of intermediates such as 1α,23(S),25-trihydroxyvitamin D3 and 1α,25(R),26-trihydroxyvitamin D3. nih.gov Further reactions, including the formation of a lactol intermediate, ultimately yield the stable 1,25(OH)2D3-26,23-lactone. nih.gov Efficient precursors for this pathway include both 1,25(OH)2D3 and (23S)-1,23,25-trihydroxyvitamin D3. hmdb.ca Research has established that the kidney is a primary site for the synthesis of this lactone. pnas.orgpnas.org

Interestingly, the end-product, 1,25(OH)2D3-26,23-lactone, is not merely an inactive excretion product. Studies have shown it possesses biological activity that is different from its parent compound, 1,25(OH)2D3. nih.govpnas.org It has been observed to inhibit bone resorption and may play a role in stimulating bone formation, highlighting the complexity of the vitamin D endocrine system. hmdb.canih.gov

A-Ring Modification Pathways (e.g., C-3 epimerization)

Beyond side-chain modifications, the A-ring of the vitamin D molecule is also a target for metabolic alteration. A key modification is C-3 epimerization, a process that can apply to virtually all vitamin D metabolites. iiarjournals.orgiiarjournals.org This pathway involves a change in the spatial orientation of the hydroxyl group at the third carbon position (C-3) of the A-ring, converting it from the natural alpha (α) configuration to a beta (β) configuration. nih.gov

The resulting molecules are known as C-3 epimers, such as 3-epi-1,25(OH)2D3. iiarjournals.orgnih.gov The precise enzymatic machinery responsible for this conversion remains to be identified, though studies have suggested that the known major vitamin D-metabolizing enzymes, like CYP24A1 and CYP27B1, are not involved. nih.govoup.comresearchgate.net

Research indicates that C-3 epimerization can be a significant metabolic route, particularly in infants, where C-3 epimers can constitute a substantial portion of total circulating vitamin D metabolites. oup.com This has led to the hypothesis that the pathway may be more active during periods of metabolic immaturity. oup.com These epimers exhibit different biological properties compared to their non-epimerized counterparts; for instance, 3-epi-1,25(OH)2D3 shows increased metabolic stability and may have reduced calcemic effects. nih.gov

Enzymes of Catabolism (e.g., CYP24A1 and its multicatalytic activity)

The central enzyme governing the breakdown of hormonally active vitamin D is Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1). nih.govnih.gov This mitochondrial enzyme is the cornerstone of vitamin D catabolism, processing both 1,25(OH)2D3 and its precursor, 25-hydroxyvitamin D (25(OH)D). oup.commdpi.com

CYP24A1 is characterized by its remarkable multicatalytic activity, meaning it can perform several sequential oxidative steps on its substrates. oup.comoup.comoup.com It is responsible for initiating both of the major catabolic pathways: the C-24 oxidation pathway that terminates in the formation of the inactive calcitroic acid, and the C-23 oxidation pathway that yields the 1,25(OH)2D3-26,23-lactone. nih.govoup.comqueensu.ca The regioselectivity of CYP24A1—whether it first attacks the C-24 or C-23 position—is species-dependent, with the C-24 pathway being the predominant route in humans. nih.govnih.gov

The expression of the CYP24A1 gene is tightly regulated, primarily through a sensitive feedback mechanism. High levels of 1,25(OH)2D3 strongly induce the production of CYP24A1, thereby promoting its own degradation. oup.comnih.govoup.com This is a critical protective mechanism to prevent the accumulation of excessive levels of the active hormone and avoid vitamin D toxicity. While CYP24A1 is the principal catabolic enzyme, other enzymes, such as CYP3A4 in the liver and intestine, also contribute to vitamin D breakdown. oup.com

Formation of Other Biologically Relevant Metabolites

The catabolic cascades initiated by CYP24A1 generate a variety of intermediate metabolites, some of which retain biological relevance before being fully degraded.

Within the C-24 oxidation pathway, key intermediates include:

1,24,25-trihydroxyvitamin D3 (1,24,25(OH)3D3) : This metabolite is not inert; it displays a notable affinity for the vitamin D receptor (VDR) and is estimated to have approximately 10% of the biological activity of 1,25(OH)2D3. oup.comnih.gov

24-oxo-1,25(OH)2D3 and 24-oxo-1,23,25(OH)3D3 : These are further downstream products on the path to calcitroic acid. nih.govoup.com

Within the C-23/lactone pathway, important metabolites include:

1α,23(S),25-trihydroxyvitamin D3 (1,23,25(OH)3D3) : An intermediate in the formation of the final lactone product. oup.com

1α,25-dihydroxyvitamin D3-26,23-lactone : As previously mentioned, this end-product of the pathway has demonstrated biological effects on bone metabolism. hmdb.canih.gov

Beyond the well-defined pathways of CYP24A1, research has also pointed to alternative metabolic routes. For example, the enzyme CYP11A1, another mitochondrial P450, has been shown to hydroxylate vitamin D3 at various positions, producing a novel set of metabolites and suggesting that the metabolic map of vitamin D is even more extensive than traditionally understood. pnas.org

Molecular Mechanisms of Action of 1,26 Dihydroxy Vitamin D3

Vitamin D Receptor (VDR) Interactions

The initial and crucial step in the mechanism of action of 1,26-Dihydroxy Vitamin D3 is its interaction with the VDR. This interaction is characterized by high affinity and specificity, triggering a series of events that are fundamental to the downstream genomic effects of the hormone.

Ligand Binding Dynamics and Affinity

1,26-Dihydroxy Vitamin D3 binds to the ligand-binding pocket (LBP) of the VDR with high affinity, typically in the nanomolar range. mdpi.com This high-affinity binding is a thermodynamically favored process that drives a shift in the equilibrium of the VDR to a conformation that is primed for subsequent molecular interactions. nih.gov The dynamics of this binding process involve the ligand entering the LBP, a cavity of approximately 697 ų within the VDR's ligand-binding domain (LBD), where it occupies about 56% of the volume. nih.gov The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues lining the pocket. doi.orgpnas.org For instance, the hydroxyl groups of the ligand form critical hydrogen bonds with residues such as Ser-237, Arg-274, Tyr-143, Ser-278, His-305, and His-397. pnas.orgfrontiersin.org The affinity of various Vitamin D analogs for the VDR can differ significantly, influencing their biological potency. oup.comoup.com

| Compound | Relative VDR Binding Affinity (%) | Reference |

|---|---|---|

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 100 | iiarjournals.org |

| 2α-(3-Hydroxypropyl)-1α,25-dihydroxy-19-norvitamin D3 | 100 | iiarjournals.org |

| 2β-Allyl-1α,25-dihydroxy-19-norvitamin D3 | 0.15 | iiarjournals.org |

| 2β-Propyl-1α,25-dihydroxy-19-norvitamin D3 | 0.3 | iiarjournals.org |

VDR Structure and Conformational Changes Upon Ligand Binding

The VDR is a modular protein composed of several functional domains, including a DNA-binding domain (DBD) and a C-terminal LBD. bioscientifica.com The LBD itself is comprised of 12 to 13 α-helices and a β-sheet, arranged in a three-layered, antiparallel α-helical sandwich that forms the LBP. nih.govmdpi.com In its unliganded or apo state, the C-terminal region of the VDR LBD, particularly the activation helix (H12), is highly dynamic and flexible. mdpi.comdoi.org

Upon the binding of an agonist like 1,26-Dihydroxy Vitamin D3, the VDR undergoes a significant conformational change. doi.orgoup.com This change is most notably characterized by the repositioning of helix 12. nih.gov The ligand acts as a molecular glue, stabilizing the LBD and causing H12 to fold into a "closed" or active conformation, creating a binding surface for coactivator proteins. sci-hub.se This ligand-induced structural rearrangement is a critical step for the subsequent formation of a transcriptionally active complex. nih.gov Crystal structure analyses of the VDR LBD complexed with various ligands have provided detailed insights into these conformational changes. pnas.orgrcsb.orgrcsb.org

Heterodimerization with Retinoid X Receptor (RXR)

Following ligand binding and the resultant conformational change, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. mdpi.comoup.comiiarjournals.org This heterodimerization is a key event in the genomic signaling pathway of Vitamin D. oup.com While the unliganded VDR can bind to DNA as a homodimer, the VDR-RXR heterodimer is the primary complex that mediates the transcriptional effects of 1,26-Dihydroxy Vitamin D3. mdpi.com

The interaction between VDR and RXR is stabilized by the presence of the ligand, which enhances the formation of the heterodimer. oup.com The LBDs of both receptors are involved in this interaction, with specific helices, such as helices 9 and 10 of the VDR, playing a crucial role. nih.gov The formation of the VDR-RXR heterodimer increases the affinity and specificity of the complex for its target DNA sequences. nih.gov Interestingly, the RXR ligand, 9-cis-retinoic acid, can have opposing effects, sometimes inhibiting VDR-RXR heterodimerization. oup.com

Genomic Actions and Transcriptional Regulation

The VDR-RXR heterodimer, once formed and stabilized by 1,26-Dihydroxy Vitamin D3, translocates to the nucleus and binds to specific DNA sequences to regulate gene expression. mdpi.comnih.gov This process involves the recruitment of a host of coregulatory proteins that ultimately determine the transcriptional outcome.

Binding to Vitamin D Response Elements (VDREs)

The VDR-RXR heterodimer recognizes and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. mdpi.commdpi.comnih.gov VDREs are typically composed of two hexameric half-sites of the consensus sequence AGGTCA, arranged as a direct repeat separated by a three-nucleotide spacer (DR3-type). nih.govmdpi.com The DNA-binding domains of both VDR and RXR, which contain zinc finger motifs, are responsible for this specific DNA interaction. mdpi.comnih.gov The binding of the VDR-RXR complex to VDREs is a critical step that brings the transcriptional machinery into proximity with the target gene. nih.gov Genome-wide studies have identified thousands of VDR binding sites, indicating a broad regulatory role for Vitamin D in the genome. doi.org

Recruitment of Co-activators and Co-repressors

Upon binding to a VDRE, the ligand-activated VDR-RXR heterodimer serves as a scaffold for the recruitment of coregulatory proteins, which can be either co-activators or co-repressors. nih.gove-jbm.org In the absence of a ligand, the VDR may be associated with co-repressor complexes, which often include proteins like NCoR (nuclear receptor co-repressor) and SMRT (silencing mediator of retinoic acid and thyroid hormone receptor), leading to the repression of gene transcription. d-nb.infooup.com

The binding of 1,26-Dihydroxy Vitamin D3 induces a conformational change in the VDR that facilitates the dissociation of co-repressors and the recruitment of co-activator complexes. iiarjournals.orge-jbm.org These co-activator complexes, such as the p160/SRC family (e.g., SRC-1) and the DRIP/Mediator complex (e.g., DRIP205), possess enzymatic activities, including histone acetyltransferase (HAT) activity, which modify chromatin structure to a more open and transcriptionally permissive state. iiarjournals.orgoup.comembopress.org The recruitment of these co-activators is essential for the initiation of transcription of Vitamin D target genes. embopress.orgnih.gov Interestingly, some studies suggest that in certain contexts, VDR agonists can also lead to the recruitment of co-repressors, adding another layer of complexity to the regulation of gene expression. nih.govmerckmillipore.com

| Coregulator Type | Examples | Function | Reference |

|---|---|---|---|

| Co-activators | p160/SRC family (SRC-1, SRC-2, SRC-3), DRIP/Mediator complex (DRIP205), CBP/p300 | Promote gene transcription, often through histone acetylation. | iiarjournals.orgoup.com |

| Co-repressors | NCoR, SMRT, Hairless (Hr), RIP140 | Repress gene transcription, often through histone deacetylation. | d-nb.infooup.com |

Chromatin Remodeling and Epigenetic Modulation

The genomic actions of 1,25-dihydroxyvitamin D3 are fundamentally linked to its ability to modulate the structure of chromatin, thereby influencing gene accessibility and transcription. This process is mediated by the vitamin D receptor (VDR), a nuclear receptor that, upon binding to 1,25-dihydroxyvitamin D3, heterodimerizes with the retinoid X receptor (RXR). frontiersin.orgwikipedia.org This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the regulatory regions of target genes. d-nb.infoiiarjournals.org

The binding of the VDR-RXR heterodimer to VDREs initiates a cascade of epigenetic modifications. The VDR recruits a complex of coactivator proteins that possess enzymatic activities, leading to localized changes in chromatin structure. iiarjournals.org A key mechanism is histone acetylation, facilitated by coactivators with histone acetyltransferase (HAT) activity. d-nb.infoiiarjournals.org Acetylation of histone tails neutralizes their positive charge, leading to a more relaxed chromatin conformation (euchromatin), which allows the transcriptional machinery to access the gene promoter and initiate transcription. d-nb.infoiiarjournals.org

Conversely, the VDR can also recruit corepressor complexes that contain histone deacetylases (HDACs), which remove acetyl groups, leading to chromatin condensation and gene repression. d-nb.info Studies have linked vitamin D signaling directly to the sirtuin class of HDACs, such as SIRT1, providing a molecular basis for some of its chemopreventive actions. d-nb.info

Genome-wide analyses have demonstrated that VDR binding sites predominantly co-localize with regions of open chromatin. nih.gov Upon ligand stimulation, 1,25-dihydroxyvitamin D3 can further increase chromatin accessibility at many of these sites, a process that can occur within hours of exposure. nih.govmdpi.com This dynamic regulation of the epigenome is a critical determinant of which genes are expressed in response to vitamin D signaling. mdpi.commdpi.com Furthermore, the vitamin D system itself is subject to epigenetic regulation, as the genes for the VDR and the enzymes that metabolize vitamin D can be silenced by DNA methylation. frontiersin.org This reciprocal relationship highlights the intricate interplay between vitamin D and the epigenome. frontiersin.org

Gene Expression Profiling in Response to 1,25-Dihydroxy Vitamin D3

The binding of the activated VDR to VDREs results in the direct or indirect regulation of a vast number of genes, estimated to be in the hundreds or even thousands. uef.fioup.com Gene expression profiling studies using microarray and RNA-sequencing technologies have provided a comprehensive view of the transcriptional responses to 1,25-dihydroxyvitamin D3 in various cell types. These studies reveal that 1,25-dihydroxyvitamin D3 both up- and down-regulates a large set of genes in a highly cell-specific manner. oup.comnih.gov

In a study on non-transformed human mammary epithelial cells, treatment with 1,25-dihydroxyvitamin D3 led to significant changes in 483 gene entities, with 319 being up-regulated and 164 down-regulated. nih.gov In contrast, in MCF7 breast cancer cells, 249 gene entities were altered. nih.gov This highlights the context-dependent nature of vitamin D signaling.

A meta-analysis of 94 gene expression profiling experiments identified several thousand distinct human genes regulated by 1,25-dihydroxyvitamin D3. oup.com This analysis confirmed a significant role for vitamin D in immune homeostasis and revealed novel, cell-specific roles in innate immunity, including the regulation of NOD-like receptor signaling. oup.com

Key target genes consistently identified across multiple studies include those involved in calcium homeostasis, cell cycle regulation, apoptosis, and immune function. nih.goviiarjournals.orgiiarjournals.org The table below summarizes some of the top genes regulated by 1,25-dihydroxyvitamin D3 in non-transformed mammary epithelial cells.

| Gene Symbol | Gene Name | Regulation | Potential Function |

| CYP24A1 | Cytochrome P450 Family 24 Subfamily A Member 1 | Up-regulated | Vitamin D catabolism |

| CD14 | CD14 Molecule | Up-regulated | Innate immunity, pathogen recognition |

| ITGB3 | Integrin Subunit Beta 3 | Up-regulated | Cell adhesion, signaling |

| BMP6 | Bone Morphogenetic Protein 6 | Up-regulated | Cell growth, differentiation |

| KDR | Kinase Insert Domain Receptor (VEGFR2) | Down-regulated | Angiogenesis |

| BIRC3 | Baculoviral IAP Repeat Containing 3 | Down-regulated | Apoptosis inhibition |

| RGS2 | Regulator of G Protein Signaling 2 | Down-regulated | Signal transduction |

| GLUL | Glutamate-Ammonia Ligase | Down-regulated | Glutamate metabolism |

| This table is based on data from a study on hTERT-HME cells. nih.gov |

An 11-gene signature, including CYP24A1, CLMN, EFTUD1, and SERPINB1, has been proposed as a potential biomarker for vitamin D exposure in breast tissue, as these genes were found to be responsive across multiple breast-derived cell lines and in human breast tumor explants. nih.gov

Cellular and Physiological Roles of 1,26 Dihydroxy Vitamin D3 in Experimental Models

Modulation of Cell Proliferation and Differentiation

1,25-dihydroxyvitamin D3 is a potent agent in controlling cell proliferation and promoting differentiation across various cell types. medcraveonline.comresearchgate.net Its actions are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that, upon binding with 1,25-dihydroxyvitamin D3, influences the transcription of numerous genes. iiarjournals.orgcsic.es This regulation of gene expression is central to its ability to halt the growth of and induce specialization in both normal and cancerous cells. researchgate.netmdpi.com

Mechanisms in Specific Cell Lines (e.g., keratinocytes, cancer cell lines)

In keratinocytes , the primary cells of the epidermis, 1,25-dihydroxyvitamin D3 plays a crucial role in regulating their growth and differentiation, which is vital for skin health. direct-ms.org The skin possesses the entire enzymatic machinery to synthesize 1,25-dihydroxyvitamin D3 from its precursor. direct-ms.org In these cells, 1,25-dihydroxyvitamin D3 inhibits proliferation and promotes differentiation, an effect that is harnessed in the treatment of psoriasis, a condition characterized by hyperproliferation of keratinocytes. direct-ms.orgmdpi.com Mechanistically, 1,25-dihydroxyvitamin D3 in keratinocytes can be induced by cytokines like TNF-α and interferon-γ. oup.comescholarship.org It also promotes innate immune functions by inducing Toll-like receptor 2 (TLR2) and its co-receptor CD14. nih.gov

In various cancer cell lines , including those from breast, prostate, colon, and leukemia, 1,25-dihydroxyvitamin D3 has demonstrated significant anti-proliferative and pro-differentiative effects. researchgate.netdrugbank.comcore.ac.uk For instance, in colon cancer cells, it can inhibit proliferation and induce differentiation by upregulating the expression of E-cadherin, a key component of cell adhesion structures. iiarjournals.orgnih.gov In the human leukemia cell line HL-60, it induces differentiation towards the monocyte-macrophage lineage, which is preceded by a reduction in the expression of the c-myc oncogene. core.ac.uk Similarly, in breast cancer cell lines like MCF-7, it has been shown to have anti-proliferative effects. nih.goviiarjournals.org The compound's ability to regulate the cell cycle is a key aspect of its anti-cancer activity, influencing genes such as p21, p27, and p53. medcraveonline.com

Table 1: Effects of 1,25-Dihydroxyvitamin D3 on Proliferation and Differentiation in Specific Cell Lines

| Cell Line/Type | Primary Effect | Key Mechanisms |

|---|---|---|

| Keratinocytes | Inhibits proliferation, promotes differentiation | Induction by TNF-α and IFN-γ, induction of TLR2 and CD14. direct-ms.orgmdpi.comoup.comescholarship.orgnih.gov |

| Colon Cancer Cells (e.g., CaCo-2, HT-29) | Inhibits proliferation, induces differentiation | Upregulation of E-cadherin, synergistic effects with butyrate (B1204436) to enhance differentiation. iiarjournals.orgnih.gov |

| Leukemia Cells (e.g., HL-60) | Inhibits proliferation, induces differentiation towards monocytes/macrophages | Reduction of c-myc mRNA levels, induction of CD14 and CD11b expression. researchgate.netcore.ac.uknih.gov |

| Breast Cancer Cells (e.g., MCF-7) | Anti-proliferative | Regulation of cell cycle genes. nih.goviiarjournals.org |

| Prostate Cancer Cells | Inhibits proliferation, induces differentiation | Induction of prostate-derived factor (PDF), a pro-apoptotic protein. mdpi.com |

Induction of Apoptosis Pathways

Beyond inhibiting proliferation, 1,25-dihydroxyvitamin D3 can actively induce programmed cell death, or apoptosis, in various cancer cells. iiarjournals.orgmdpi.commdpi.com This pro-apoptotic effect contributes significantly to its anti-cancer properties. The mechanisms of apoptosis induction often involve the mitochondrial pathway, characterized by the regulation of the BCL-2 family of proteins. mdpi.com

In colon cancer cells, 1,25-dihydroxyvitamin D3 has been shown to up-regulate the pro-apoptotic protein BAK. iiarjournals.org In squamous cell carcinoma (SCC) cells, it induces apoptosis, an effect that can be enhanced by combination with dexamethasone. aacrjournals.org This combination leads to a reduction in key survival signaling molecules like phospho-Erk1/2 and phospho-Akt. aacrjournals.org Studies in mature adipocytes have also shown that 1,25-dihydroxyvitamin D3 induces apoptosis through a calcium-dependent pathway, involving the activation of calpains and caspases. semanticscholar.org Furthermore, in certain cancer models, 1,25-dihydroxyvitamin D3 has been found to potentiate the cytotoxic effects of chemotherapeutic agents, enhancing their ability to induce apoptosis. mdpi.com

Immunomodulatory Functions in in vitro and Animal Systems

1,25-dihydroxyvitamin D3 is a potent modulator of the immune system, exerting effects on both innate and adaptive immunity. mdpi.comnih.gov Immune cells, including T cells, B cells, macrophages, and dendritic cells, express the VDR and can also synthesize the active hormone, allowing for local, autocrine regulation within the immune microenvironment. nih.govmdpi.comnih.gov

Regulation of Cytokine Synthesis and Release

A key aspect of the immunomodulatory function of 1,25-dihydroxyvitamin D3 is its ability to regulate the production and release of cytokines. It generally suppresses the production of pro-inflammatory cytokines while promoting anti-inflammatory ones. foliamedica.bg

Specifically, it inhibits the synthesis of Th1-associated cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.govfrontiersin.orgnih.gov It also downregulates the production of other pro-inflammatory cytokines by monocytes and dendritic cells, including IL-1, IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov Conversely, it has been shown to enhance the production of anti-inflammatory cytokines like IL-10. nih.govaai.org This shift from a pro-inflammatory to a more tolerant cytokine profile is central to its immunosuppressive effects observed in various experimental models of autoimmune diseases. nih.govnih.gov

Table 2: Regulation of Cytokine Production by 1,25-Dihydroxyvitamin D3

| Cytokine | Effect of 1,25(OH)2D3 | Immune Cell Source |

|---|---|---|

| IL-2 | Inhibition | T helper 1 (Th1) cells. nih.govfrontiersin.orgnih.gov |

| IFN-γ | Inhibition | T helper 1 (Th1) cells. nih.govfrontiersin.orgnih.gov |

| TNF-α | Inhibition | Monocytes, Macrophages, T cells. mdpi.comnih.govfoliamedica.bg |

| IL-1 | Inhibition | Monocytes. nih.gov |

| IL-6 | Inhibition | Monocytes, Dendritic cells. mdpi.comnih.gov |

| IL-12 | Inhibition | Monocytes, Dendritic cells. nih.gov |

| IL-17 | Inhibition | T helper 17 (Th17) cells. nih.govfoliamedica.bg |

| IL-10 | Increased Production | T regulatory cells, B cells. nih.govaai.org |

Effects on Immune Cell Differentiation and Function (e.g., T cells, B cells, dendritic cells, macrophages)

1,25-dihydroxyvitamin D3 directly influences the differentiation and function of key immune cells.

T Cells: It inhibits the proliferation of T cells and modulates their differentiation. nih.govnih.gov It suppresses the development of inflammatory Th1 and Th17 cells while promoting the induction of T regulatory cells (Tregs), which are crucial for maintaining immune tolerance. nih.govfrontiersin.org

B Cells: It inhibits B cell proliferation and their differentiation into plasma cells, thereby reducing immunoglobulin production. nih.govnih.govaai.org This can be beneficial in the context of antibody-mediated autoimmune disorders. mdpi.com

Dendritic Cells (DCs): It inhibits the maturation and differentiation of DCs, maintaining them in a more tolerogenic state. nih.govmdpi.com This is characterized by decreased expression of MHC class II molecules and co-stimulatory molecules, leading to reduced T cell activation. nih.gov

Macrophages: It promotes the differentiation of monocytes into macrophages and enhances their phagocytic activity. core.ac.ukfrontiersin.org It also stimulates the production of antimicrobial peptides, such as cathelicidin (B612621), which contributes to innate defense against pathogens. frontiersin.org

Roles in Calcium and Phosphate (B84403) Homeostasis Mechanisms (Mechanistic Research)

The classical and most well-understood function of 1,25-dihydroxyvitamin D3 is the regulation of calcium and phosphate homeostasis, which is essential for bone mineralization and various cellular functions. fao.orgcore.ac.uk It achieves this by acting on the intestines, kidneys, and bones. fao.orgnih.gov

In the intestine , 1,25-dihydroxyvitamin D3 stimulates the absorption of dietary calcium and phosphate. fao.orgmdpi.com This is a primary mechanism for maintaining adequate mineral levels in the blood. physiology.org Mechanistically, it enhances the expression of genes that code for proteins involved in calcium transport, such as the transient receptor potential cation channel subfamily V member 6 (TRPV6) and calbindin-D9k. physiology.org

In the kidneys , 1,25-dihydroxyvitamin D3 works in concert with parathyroid hormone (PTH) to increase the reabsorption of calcium from the filtrate, thus conserving it. oup.comnih.gov PTH stimulates the renal production of 1,25-dihydroxyvitamin D3, while 1,25-dihydroxyvitamin D3, in a negative feedback loop, suppresses PTH synthesis. oup.comkarger.com

In bone , 1,25-dihydroxyvitamin D3 plays a complex role in remodeling. It stimulates the differentiation of osteoclasts, the cells responsible for bone resorption, which releases calcium and phosphate into the bloodstream to maintain their circulating levels. fao.orgcore.ac.ukoup.com This process is tightly regulated to ensure a balance between bone formation and resorption.

Experimental models, such as mice lacking the VDR or the enzyme that produces 1,25-dihydroxyvitamin D3 (Cyp27b1), have been instrumental in elucidating these mechanisms. nih.govoup.com These studies have confirmed the critical and distinct roles of both PTH and 1,25-dihydroxyvitamin D3 in maintaining mineral ion balance and skeletal development. oup.com

Intestinal Calcium Absorption Mechanisms (e.g., TRPV6, calbindin)

A primary function of 1,25(OH)2D3 is to enhance the intestinal absorption of dietary calcium. fao.org The traditional model for this process involves a transcellular pathway consisting of three main steps: the entry of calcium across the apical membrane of enterocytes, the transport of calcium through the cytoplasm, and its extrusion across the basolateral membrane. nih.gov

Key proteins implicated in this pathway and regulated by 1,25(OH)2D3 include:

Transient Receptor Potential Vanilloid 6 (TRPV6): An epithelial calcium channel responsible for the initial uptake of calcium into the intestinal cell. nih.gov

Calbindin-D9k: An intracellular calcium-binding protein that facilitates the diffusion of calcium across the enterocyte. nih.gov

While 1,25(OH)2D3 is known to induce the expression of both TRPV6 and calbindin-D9k, studies using knockout mice have challenged the essentiality of these proteins for vitamin D-induced calcium absorption. pnas.orgoup.com Research has shown that mice lacking either TRPV6 or calbindin-D9k, or even both, can still exhibit a significant increase in intestinal calcium absorption in response to 1,25(OH)2D3 administration. pnas.orgoup.com These findings suggest that alternative, compensatory mechanisms or other unidentified factors are involved in this vital process. oup.comnih.gov For instance, there is growing evidence that 1,25(OH)2D3 may also enhance paracellular calcium diffusion, a pathway between the intestinal cells. nih.govnih.gov

The expression of TRPV6 and calbindin-D9k is known to decline with age, which correlates with a decrease in intestinal calcium absorption. nih.gov

Renal Calcium and Phosphate Handling

The kidneys play a critical role in maintaining calcium and phosphate balance, and 1,25(OH)2D3 is a key regulator of these processes. nih.gov It acts to increase the reabsorption of calcium and phosphate from the renal tubules, thereby conserving these minerals. medscape.com In vitamin D deficiency, urinary calcium levels are typically low, while excess vitamin D can lead to hypercalciuria (high levels of calcium in the urine). nih.gov

The production of 1,25(OH)2D3 itself is tightly regulated in the kidney. medscape.com Parathyroid hormone (PTH) stimulates the synthesis of 1,25(OH)2D3, while the hormone itself, along with fibroblast-like growth factor 23 (FGF-23), provides negative feedback to inhibit its own production. medscape.comphysiology.org This intricate regulatory system ensures that calcium and phosphate levels are maintained within a narrow physiological range. Studies have shown that 1,25(OH)2D3 may also have a permissive role in the phosphaturic effect of PTH, meaning it is necessary for PTH to effectively promote phosphate excretion. aap.org

Bone Remodeling Processes (e.g., osteoclast activity)

Bone remodeling is a continuous process involving the breakdown of old bone by osteoclasts (bone resorption) and the formation of new bone by osteoblasts (bone formation). 1,25(OH)2D3 has complex and multifaceted effects on this process. nih.gov

While essential for providing the calcium and phosphate necessary for bone mineralization, 1,25(OH)2D3 also promotes bone resorption by stimulating the differentiation and activity of osteoclasts. fao.orgnih.govspandidos-publications.com This effect is primarily indirect, mediated through osteoblasts. nih.govmdpi.com 1,25(OH)2D3 induces osteoblasts to produce Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL), a key signaling molecule that binds to its receptor (RANK) on osteoclast precursors, promoting their maturation into active osteoclasts. nih.govoup.com Studies in VDR knockout mice have confirmed that the VDR in osteoblasts is crucial for this 1,25(OH)2D3-induced osteoclastogenesis. nih.gov

Interestingly, some research suggests that local metabolism of 25-hydroxyvitamin D3 (25(OH)D3) to 1,25(OH)2D3 within bone cells may play a role in optimizing osteoclast differentiation while simultaneously moderating their resorptive activity. oup.com

Other System-Specific Research Roles

Endocrine and Paracrine Regulation in Specific Tissues (e.g., endothelial cells, skin)

Beyond its systemic endocrine functions, 1,25(OH)2D3 is produced in various extra-renal tissues where it exerts local autocrine and paracrine effects. iiarjournals.orgnih.gov

Endothelial Cells: These cells, which line blood vessels, can be activated by microbial antigens, playing a role in innate immunity. Research has shown that 1,25(OH)2D3 can modulate the immune response in human endothelial cells. nih.gov It has been demonstrated to inhibit the release of pro-inflammatory cytokines, suggesting an immunomodulatory role in the vasculature. nih.gov Furthermore, 1,25(OH)2D3 can influence angiogenesis (the formation of new blood vessels) by regulating the expression of factors like Vascular Endothelial Growth Factor (VEGF). frontiersin.org

Skin: The skin is not only the site of vitamin D3 synthesis but also a target tissue for its active metabolite. mdpi.com Keratinocytes, the primary cells of the epidermis, can produce 1,25(OH)2D3, which then acts locally to regulate their proliferation, differentiation, and apoptosis. mdpi.com This local production also plays a role in the skin's immune function, modulating the activity of skin-resident immune cells and the production of antimicrobial peptides. mdpi.com

Neurobiological Research (e.g., myelination, axonal homogeneity, neuronal differentiation)

The vitamin D receptor is expressed in various cells of the nervous system, including neurons and glial cells, indicating a role for 1,25(OH)2D3 in brain development and function. mdpi.comnih.gov

Experimental studies have highlighted several neurotrophic effects of 1,25(OH)2D3:

Myelination: It is involved in the process of myelination, the formation of the myelin sheath that insulates nerve fibers. nih.govnih.gov

Axonal Homogeneity: It contributes to the uniform structure of peripheral nerves. nih.govnih.gov

Neuronal Differentiation: It promotes the differentiation and maturation of neuronal cells. mdpi.comnih.govnih.gov

Research suggests that 1,25(OH)2D3 may also offer neuroprotection by guarding neurons against oxidative stress and promoting the synthesis of neurotrophic factors. researchgate.net Studies in animal models of spinal cord injury have indicated that vitamin D can promote remyelination by encouraging the differentiation of oligodendrocyte precursor cells. ijbs.com

Metabolic Pathways beyond Calcium and Phosphate (e.g., glucose metabolism, adipogenesis research)

1,25(OH)2D3 has been shown to influence metabolic processes beyond its classical role in mineral homeostasis, particularly in adipose tissue.

Glucose Metabolism: In adipocytes (fat cells), 1,25(OH)2D3 has been found to enhance insulin-stimulated glucose uptake. nih.govmdpi.commdpi.com It appears to achieve this by upregulating the expression of glucose transporter 4 (GLUT4), a key protein responsible for transporting glucose into cells. nih.govmdpi.com

Adipogenesis Research: The role of 1,25(OH)2D3 in adipogenesis, the formation of new adipocytes, is complex and appears to be context-dependent. Some in vitro studies have shown that it can inhibit adipogenesis in preadipocyte cell lines by suppressing key regulatory factors. nih.govjomes.org Conversely, other research suggests it can stimulate adipogenesis in certain stem cell populations. nih.gov In mature adipocytes, 1,25(OH)2D3 has been reported to reduce the accumulation of triglycerides by increasing lipolysis (the breakdown of fats) and decreasing de novo lipogenesis (the synthesis of new fats). mdpi.commdpi.com

Regulation of 1,26 Dihydroxy Vitamin D3 Production and Activity

Hormonal and Molecular Feedback Loops

The production of 1,25-dihydroxyvitamin D3 is primarily regulated in the kidney by the enzyme 1α-hydroxylase (CYP27B1), which converts the precursor 25-hydroxyvitamin D3 into its active form. The activity of this enzyme is the central point of control for the vitamin D endocrine system.

Parathyroid hormone (PTH) is a principal stimulator of 1,25-dihydroxyvitamin D3 synthesis. nih.govwikipedia.org Secreted by the parathyroid glands in response to low blood calcium levels (hypocalcemia), PTH acts directly on the proximal tubules of the kidney to increase the activity and expression of the 1α-hydroxylase enzyme. nih.govmdpi.com This stimulation is a critical component of the body's response to correct low calcium levels.

The mechanism of PTH action involves binding to its receptor on kidney cells, which triggers a cascade of intracellular signaling events. wikipedia.org This signaling pathway ultimately leads to an increase in the transcription of the CYP27B1 gene, resulting in greater production of the 1α-hydroxylase enzyme. nih.gov Consequently, more 25-hydroxyvitamin D3 is converted to 1,25-dihydroxyvitamin D3, which then acts on the intestines, bones, and kidneys to increase serum calcium levels. nih.govwikipedia.org Furthermore, PTH also suppresses the expression of CYP24A1, the enzyme responsible for the catabolism of 1,25-dihydroxyvitamin D3, thereby prolonging its biological activity. mdpi.commdpi.com

Table 1: Influence of PTH on Key Regulatory Components of Vitamin D Metabolism

| Target Molecule | Effect of PTH | Primary Outcome |

|---|---|---|

| 1α-hydroxylase (CYP27B1) | Stimulation of gene expression and activity nih.govmdpi.com | Increased synthesis of 1,25-dihydroxyvitamin D3 |

Fibroblast Growth Factor 23 (FGF23) is a bone-derived hormone that acts as a potent counter-regulator to PTH in the control of vitamin D metabolism. bioscientifica.comnih.gov A primary function of FGF23 is to reduce the levels of 1,25-dihydroxyvitamin D3. nih.govnih.gov It achieves this by strongly suppressing the expression of the CYP27B1 gene in the kidneys, thus inhibiting the production of 1α-hydroxylase. bioscientifica.comfrontiersin.org Simultaneously, FGF23 stimulates the expression of the CYP24A1 gene, which leads to an increased rate of degradation of 1,25-dihydroxyvitamin D3. nih.govnih.gov

The signaling of FGF23 requires the presence of its co-receptor α-Klotho, which is predominantly expressed in the kidneys. frontiersin.orgoup.com The binding of FGF23 to its receptor complex initiates a signaling cascade that ultimately leads to the observed changes in hydroxylase gene expression. bioscientifica.comfrontiersin.org This FGF23-mediated pathway is crucial for preventing an excess of 1,25-dihydroxyvitamin D3 and for maintaining phosphate (B84403) homeostasis. nih.govnih.gov

Table 2: Effects of FGF23 on Vitamin D Metabolizing Enzymes

| Enzyme | Effect of FGF23 | Consequence |

|---|---|---|

| 1α-hydroxylase (CYP27B1) | Suppression of transcription bioscientifica.comnih.gov | Decreased synthesis of 1,25-dihydroxyvitamin D3 |

1,25-dihydroxyvitamin D3 exerts a negative feedback control on its own synthesis, a common feature of endocrine systems. medscape.comnih.gov High levels of 1,25-dihydroxyvitamin D3 directly suppress the expression of the CYP27B1 gene in the kidney, thereby reducing its own production. nih.govoup.com This action is mediated through the vitamin D receptor (VDR); upon binding to 1,25-dihydroxyvitamin D3, the VDR acts as a transcriptional repressor for the CYP27B1 gene.

In addition to inhibiting its synthesis, 1,25-dihydroxyvitamin D3 also promotes its own catabolism by strongly inducing the expression of the CYP24A1 gene. nih.govoup.com This leads to the conversion of 1,25-dihydroxyvitamin D3 into inactive metabolites. This dual action of inhibiting production and stimulating degradation provides a powerful mechanism to prevent the accumulation of excessively high levels of the active hormone. nih.gov Furthermore, 1,25-dihydroxyvitamin D3 also indirectly regulates its synthesis by suppressing the secretion of PTH from the parathyroid glands and stimulating the production of FGF23 from bone. mdpi.comnih.gov

Tissue-Specific Regulation of VDR and Hydroxylase Expression

The biological effects of 1,25-dihydroxyvitamin D3 are contingent upon the presence of the Vitamin D Receptor (VDR) in target cells. mdpi.com The expression of VDR is not uniform throughout the body; it is found in a wide array of tissues, including the intestine, bone, kidney, parathyroid glands, skin, and various cells of the immune system. nih.govnih.gov This widespread distribution of VDR underscores the diverse physiological roles of 1,25-dihydroxyvitamin D3 beyond its classical functions in mineral metabolism. mdpi.comnih.gov

The regulation of VDR expression is tissue-specific and influenced by various hormonal signals. nih.govnih.gov For instance, 1,25-dihydroxyvitamin D3 itself can upregulate the expression of its own receptor in some tissues, such as the parathyroid gland, thereby amplifying its biological response. nih.gov

Similarly, the expression of the vitamin D-metabolizing hydroxylases, CYP27B1 and CYP24A1, is not confined to the kidney. Extra-renal production of 1,25-dihydroxyvitamin D3 occurs in several tissues, including keratinocytes, macrophages, and the placenta, where it is thought to serve local, paracrine functions rather than contributing to systemic levels. jci.orgnih.govnih.gov The regulation of these hydroxylases in extra-renal tissues differs from that in the kidney. For example, in macrophages, the expression of 1α-hydroxylase is primarily regulated by immune signals, such as cytokines, rather than by PTH or FGF23. nih.govnih.gov This tissue-specific regulation allows for localized control of active vitamin D levels to meet the specific physiological needs of different cell types. nih.gov

Table 4: Tissue-Specific Expression and Regulation of VDR and Hydroxylases

| Tissue | VDR Expression | Hydroxylase Expression | Primary Regulation |

|---|---|---|---|

| Kidney | High nih.govnih.gov | High (CYP27B1, CYP24A1) medscape.com | PTH, FGF23, 1,25(OH)2D3 frontiersin.orgmedscape.com |

| Intestine | High nih.govnih.gov | Present | 1,25(OH)2D3 |

| Bone | High nih.govnih.gov | Present | 1,25(OH)2D3 |

| Parathyroid Gland | High nih.govnih.gov | Present | 1,25(OH)2D3 nih.gov |

| Macrophages | Present nih.gov | Present (CYP27B1) nih.gov | Cytokines nih.gov |

Synthetic Analogs and Derivatives of 1,26 Dihydroxy Vitamin D3 in Basic Research

Mechanistic Studies with Analog-VDR Complexessemanticscholar.org

Studying the complexes formed between synthetic analogs and the VDR provides deep insights into the molecular mechanisms of VDR activation. semanticscholar.org X-ray crystallography and computational modeling are key techniques used in these studies.

The crystal structure of the VDR ligand-binding domain complexed with various analogs reveals how different modifications alter the conformation of the receptor. acs.org For example, the interaction of the 1α-hydroxyl group with specific amino acid residues (Ser237 and Arg274) is a crucial anchoring point. jst.go.jpfrontiersin.org

Interestingly, the crystal structures of VDR bound to both agonists and antagonists can appear very similar, suggesting that static pictures may not fully capture the dynamic process of receptor activation. acs.org Some antagonists are thought to work by preventing the VDR from adopting the specific active conformation required for coactivator recruitment. The C-terminal region of the VDR's ligand-binding domain has been identified as important in determining the antagonistic or agonistic profile of certain lactone analogs. nih.govoup.com

Mechanistic studies have also revealed that the cellular environment can influence the activity of an analog. For example, the analog Ro-26-9228 shows tissue-selective activity, upregulating gene expression in bone cells but not in intestinal cells. nih.gov This selectivity appears to be due to the differential ability of the VDR-analog complex to interact with transcriptional partners in different cell types. nih.gov

Advanced Methodologies for Research on 1,26 Dihydroxy Vitamin D3

Analytical Techniques for Metabolite Quantification in Research Samples

Accurate quantification of 1,26-dihydroxy vitamin D3 is crucial for understanding its physiological roles. Researchers utilize several sophisticated analytical methods to achieve the required sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the measurement of vitamin D metabolites. amegroups.orgresearchgate.netamegroups.org This powerful technique offers high sensitivity and specificity, allowing for the simultaneous determination of various vitamin D compounds, including 1,26-dihydroxy vitamin D3, even at very low circulating concentrations. amegroups.orgresearchgate.netbham.ac.uk

The process typically involves a sample preparation step, such as protein precipitation and liquid-liquid or solid-phase extraction, to isolate the metabolites from the sample matrix. nih.govresearchgate.net To enhance ionization efficiency and sensitivity, especially for low-abundance metabolites like dihydroxyvitamin D derivatives, a derivatization step is often included. amegroups.orgnih.gov Reagents like 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) are used for this purpose. nih.govresearchgate.net

The extracted and derivatized metabolites are then separated using liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. bham.ac.ukrsc.org This mode provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. bham.ac.uk Despite its advantages, challenges in LC-MS/MS analysis include potential matrix effects, the need for careful calibration and standardization, and the requirement for skilled personnel. amegroups.orgamegroups.org

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Vitamin D Metabolites This table presents data from a study that developed and validated an LC-MS/MS method for the simultaneous determination of several vitamin D metabolites.

| Parameter | 25(OH)D3 | 25(OH)D2 | 24,25(OH)2D3 | 25,26(OH)2D3 |

|---|---|---|---|---|

| Limit of Detection (LoD) (nmol/L) | 0.3 | 0.8 | 1.5 | 1.2 |

| Limit of Quantification (LoQ) (nmol/L) | 1.0 | 2.5 | 3.1 | 2.8 |

| Recovery (%) | 84.3 | 76.1 | 79.5 | 81.2 |

| Intra-assay Imprecision (%) | <8.6 | <8.6 | <8.6 | <8.6 |

| Inter-assay Imprecision (%) | <11.5 | <11.5 | <11.5 | <11.5 |

Data sourced from a study by Wagner et al. (2020) nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another robust technique used for the analysis of vitamin D metabolites. oatext.comresearchgate.net When coupled with a UV detector, HPLC can effectively separate and quantify various vitamin D isomers. oatext.comoup.com The separation is typically achieved on a reversed-phase column, such as a C18 or a more specialized pentafluorophenyl (PFP) column, which has shown superior selectivity for closely related vitamin D analogs. oup.comsigmaaldrich.comchromatographyonline.com

Modern HPLC methods, particularly two-dimensional liquid chromatography (2D-LC), offer enhanced resolving power for complex samples like oil-based pharmaceutical preparations. nih.gov This approach uses two columns with different selectivities to achieve a more complete separation of the analytes from matrix interferences. nih.gov While HPLC-UV is a reliable and widely used method, its sensitivity may be lower compared to LC-MS/MS, which can be a limitation when measuring very low concentration metabolites. oatext.com

Table 2: Validation Parameters of a Developed HPLC Method for 25(OH)D2 and 25(OH)D3 This table summarizes the performance characteristics of a validated HPLC-UV method for the quantification of major vitamin D metabolites.

| Parameter | 25(OH)D3 | 25(OH)D2 |

|---|---|---|

| Linearity Range (ng/mL) | 5-160 | 5-160 |

| Within-run Precision (RSD%) | 1.8-4.5 | 2.1-5.3 |

| Between-run Precision (RSD%) | 3.2-6.8 | 4.5-7.1 |

Data adapted from a study by Vasileva et al. (2014) oatext.com

Use of Stable Isotope Labeled Analogs as Internal Standards

To ensure the accuracy and precision of quantification by mass spectrometry, stable isotope-labeled analogs of the target analytes are used as internal standards. nih.govnih.govmdpi.com These standards, typically labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C), are chemically identical to the analyte of interest but have a different mass. nih.goviiarjournals.org

The synthesis of these labeled compounds, such as (26,26,27,27,27-²H₅)-25,26-dihydroxyvitamin D3, is a critical aspect of developing reliable quantitative assays. nih.gov By adding a known amount of the stable isotope-labeled internal standard to the sample at the beginning of the analytical process, any variations or losses during sample preparation and analysis can be corrected for. mdpi.com This is because the internal standard experiences the same effects as the endogenous analyte. mdpi.com The use of these standards is essential for the isotope dilution method in LC-MS/MS, which is the basis for accurate quantification. nih.govmdpi.com

Receptor Binding and Functional Assays

Understanding the biological activity of 1,26-dihydroxy vitamin D3 involves assessing its interaction with the vitamin D receptor (VDR) and its subsequent effects on gene expression.

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of 1,26-dihydroxy vitamin D3 and other analogs for the vitamin D receptor (VDR). researchgate.netresearchgate.net In these assays, a labeled form of a high-affinity ligand, typically 1α,25-dihydroxyvitamin D3, is incubated with the VDR in the presence of varying concentrations of the unlabeled test compound (the competitor). researchgate.net

The ability of the test compound to displace the labeled ligand from the VDR is measured, and from this, the concentration that causes 50% inhibition of binding (IC₅₀) is calculated. researchgate.netresearchgate.net A lower IC₅₀ value indicates a higher binding affinity for the receptor. These assays are crucial for structure-activity relationship studies, helping to elucidate how modifications to the vitamin D molecule affect its interaction with the VDR. wiley.com

Table 3: Relative Binding Affinities of Vitamin D Analogs to the Vitamin D Receptor This table shows the relative binding affinity (RBA) of various vitamin D analogs compared to 1α,25-dihydroxyvitamin D3 (calcitriol), which is set to 100%.

| Compound | Relative Binding Affinity (%) |

|---|---|

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 100 |

| 25-Hydroxyvitamin D3 | 0.35 |

| 1α,25-Dihydroxy-19-norvitamin D3 | 30 |

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are powerful tools for measuring the transcriptional activity of 1,26-dihydroxy vitamin D3 mediated by the VDR. nih.govnih.gov These assays utilize a reporter gene, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT), which is placed under the control of a promoter containing one or more vitamin D response elements (VDREs). nih.govnih.gov

Cells are transfected with this reporter construct, along with expression vectors for the VDR and its heterodimerization partner, the retinoid X receptor (RXR). nih.govmdpi.com When the cells are treated with a VDR agonist like 1,26-dihydroxy vitamin D3, the activated VDR/RXR heterodimer binds to the VDREs and drives the expression of the reporter gene. nih.govmdpi.com The amount of reporter protein produced, which can be easily measured, is proportional to the transcriptional activity of the compound. researchgate.net These assays allow for the determination of the concentration at which a compound produces 50% of its maximal effect (EC₅₀), providing a measure of its potency as a transcriptional activator. researchgate.netresearchgate.net

In vitro and Ex vivo Model Systems

Advanced research into the biological activities and metabolic pathways of vitamin D metabolites relies heavily on sophisticated in vitro and ex vivo model systems. These models allow for controlled investigations into cellular and molecular mechanisms, providing insights that are often difficult to obtain from in vivo studies alone.

Cell Culture Models (e.g., keratinocytes, endothelial cells, specific cell lines)

Cell culture models are indispensable tools for dissecting the specific effects of 1,25-dihydroxyvitamin D3 on various cell types. These systems permit the detailed study of gene regulation, cell proliferation, differentiation, and other functional responses in a controlled environment.

Keratinocytes: Human keratinocytes are a unique cell type as they possess the complete metabolic machinery for an autonomous vitamin D3 pathway, from the synthesis of vitamin D3 from 7-dehydrocholesterol (B119134) to its activation to 1,25-dihydroxyvitamin D3. direct-ms.org In vitro studies show that 1,25-dihydroxyvitamin D3 inhibits the proliferation of keratinocytes while promoting their differentiation. nih.gov This compound also regulates the expression of numerous genes in keratinocytes. direct-ms.org For instance, it can induce the production of antimicrobial peptides (AMPs) such as cathelicidin (B612621) (LL-37) and HBD-2, which has been demonstrated in primary cell cultures from both healthy donors and patients with diabetic foot ulcers. plos.org The antiproliferative effects of 1,25-dihydroxyvitamin D3 on keratinocytes have been shown to be most effective at preconfluent cell densities in specific serum-free media. nih.gov

Endothelial Cells: The endothelium is a critical target for vitamin D action. In vitro studies using human endothelial cells have revealed significant anti-inflammatory and anti-angiogenic properties of 1,25-dihydroxyvitamin D3. It has been shown to suppress the activation of the NF-κB pathway and reduce the release of inflammatory cytokines like IL-6 and IL-8 in response to stimuli such as lipopolysaccharide (LPS). nih.govnih.gov Furthermore, 1,25-dihydroxyvitamin D3 can inhibit angiogenesis by directly affecting "activated" endothelial cells, inhibiting their sprouting and proliferation, and inducing apoptosis in newly forming vascular structures. ahajournals.org In models of diabetic retinopathy, it helps preserve the integrity of the blood-retinal barrier by reducing the expression of inflammatory and angiogenic factors like VEGF-A. frontiersin.org Treatment with 1,25-dihydroxyvitamin D3 has also been found to increase the production and bioactivity of endothelial nitric oxide synthase (eNOS), an effect dependent on the vitamin D receptor (VDR). nih.gov

Specific Cell Lines: Various other cell lines have been employed to explore the diverse functions of 1,25-dihydroxyvitamin D3.

HL-60 Human Promyelocytic Leukemia Cells: These cells are a classic model for studying cellular differentiation. Research has shown that 1,25-dihydroxyvitamin D3 and its analogues are potent inducers of the differentiation of HL-60 cells into monocytes. pnas.org

Bovine Vascular Smooth Muscle Cells (BVSMCs): These cells have been used to investigate the role of vitamin D in vascular calcification. Studies have demonstrated that 1,25-dihydroxyvitamin D3 can dose-dependently increase calcification and alkaline phosphatase activity in BVSMCs. ahajournals.org This effect may be partly mediated by the upregulation of osteopontin (B1167477) (OPN) gene expression and the depression of endogenous parathyroid hormone-related peptide (PTHrP) expression. ahajournals.org

Human Natural Killer (NK) Cells: In vitro differentiation systems using CD34+ hematopoietic progenitors have shown that 1,25-dihydroxyvitamin D3 has a negative regulatory effect on NK cell development and attenuates their inflammatory capacity. nih.gov

Table 1: Summary of Findings in Cell Culture Models Treated with 1,25-Dihydroxyvitamin D3

| Cell Model | Key Research Finding | Reference(s) |

|---|---|---|

| Human Keratinocytes | Possess an autonomous vitamin D3 metabolic pathway. | direct-ms.org |

| Inhibits proliferation and promotes differentiation. | nih.gov | |

| Induces antimicrobial peptides (LL-37, HBD-2). | plos.org | |

| Human Endothelial Cells | Exerts anti-inflammatory effects by suppressing NF-κB and cytokine release (IL-6, IL-8). | nih.govnih.gov |

| Inhibits angiogenesis by inducing apoptosis in sprouting cells and reducing VEGF-A expression. | ahajournals.orgfrontiersin.org | |

| Increases eNOS production and activity. | nih.gov | |

| HL-60 Leukemia Cells | Induces differentiation into monocytes. | pnas.org |

| Bovine Vascular Smooth Muscle Cells | Increases in vitro vascular calcification and alkaline phosphatase activity. | ahajournals.org |

| Human NK Cells (from progenitors) | Negatively regulates development and reduces inflammatory function. | nih.gov |

Tissue Homogenate Studies

Ex vivo studies using tissue homogenates, particularly from the intestine and kidney, have been instrumental in identifying and characterizing the metabolic pathways of vitamin D. These preparations contain the necessary enzymes to convert vitamin D metabolites, allowing researchers to trace their biotransformation.

Homogenates of intestinal mucosa and kidney from both chicks and rats have been shown to metabolize 1,25-dihydroxyvitamin D3. nih.gov A significant discovery from these studies was the identification of a C-23 oxidation pathway, which is distinct from the previously known C-24 oxidation pathway. nih.gov This pathway converts 1,25-dihydroxyvitamin D3 into metabolites such as 1α,25-dihydroxy-23-oxo-vitamin D3 (1,25(OH)2-23-oxo-D3) and subsequently 1α,25,26-trihydroxy-23-oxo-vitamin D3 (1,25,26(OH)3-23-oxo-D3). nih.gov

In vitamin D-replete chicks, the enzymatic activity of this C-23 pathway was found to be highest in the intestine, followed by the kidney, with negligible activity in the liver. nih.gov These tissue homogenate studies suggest that this metabolic pathway may play a crucial role in controlling the local tissue concentrations of the hormonally active form of vitamin D3. nih.gov Similarly, studies with chicken kidney homogenates demonstrated that 25-hydroxyvitamin D3-26,23-lactone could be converted to 1α,25-dihydroxyvitamin D3-26,23-lactone, indicating that the kidney is a primary site for this metabolic step. pnas.org The process of preparing samples for analysis often involves tissue homogenization followed by lipid extraction to isolate the vitamin D metabolites. oup.comoup.com

Table 2: Metabolic Pathways Investigated with Tissue Homogenates

| Tissue Source | Substrate | Key Metabolite(s) Identified | Pathway | Reference(s) |

|---|---|---|---|---|

| Chick Intestinal Mucosa | 1,25(OH)2D3 | 1,25(OH)2-23-oxo-D3, 1,25,26(OH)3-23-oxo-D3 | C-23 Oxidation | nih.gov |

| Chick & Rat Kidney | 1,25(OH)2D3 | 1,25(OH)2-23-oxo-D3, 1,25,26(OH)3-23-oxo-D3 | C-23 Oxidation | nih.gov |

| Chicken Kidney | 25-hydroxyvitamin D3-26,23-lactone | 1α,25-dihydroxyvitamin D3-26,23-lactone | 1α-hydroxylation | pnas.org |

| Chicken Kidney | 25-hydroxyvitamin D3 | 25-hydroxyvitamin D3-26,23-lactone | Lactone formation | pnas.org |

Genetically Modified Animal Models for Mechanistic Studies (e.g., VDR-ablated mice, CYP24A1 null mice)

The development of genetically modified mice has revolutionized the study of vitamin D, providing powerful tools to understand the physiological functions of the vitamin D receptor (VDR) and key metabolic enzymes in a whole-organism context. nih.govannualreviews.org

VDR-ablated mice: Mice with a targeted deletion of the VDR gene (VDR null or knockout mice) have been fundamental in confirming the receptor's essential role in mineral and bone homeostasis. nih.govoup.com These mice develop features similar to human vitamin D-dependent rickets type II, including hypocalcemia, secondary hyperparathyroidism, and rickets after weaning. pnas.org Research using these animals has demonstrated that a primary action of the VDR is to promote intestinal calcium absorption; providing a high calcium diet or selectively rescuing VDR expression in the intestine can prevent the severe skeletal abnormalities. nih.govoup.com VDR-ablated mice also exhibit non-calcemic phenotypes, such as alopecia (hair loss), which is not seen in simple vitamin D deficiency. nih.govpnas.org This finding revealed that the unliganded VDR has a crucial function in hair follicle cycling. nih.gov Furthermore, studies on VDR null mice have shown that the degradation of 1,25-dihydroxyvitamin D3 is substantially reduced in the absence of the receptor, highlighting the VDR's role in regulating the hormone's catabolism. acs.org

CYP24A1 null mice: The CYP24A1 enzyme (25-hydroxyvitamin D-24-hydroxylase) is the key catabolic enzyme for 1,25-dihydroxyvitamin D3. Mice lacking the Cyp24a1 gene (CYP24A1 null mice) have been invaluable for understanding the physiological importance of this enzyme. nih.govutexas.edu These mice are unable to effectively degrade 1,25-dihydroxyvitamin D3, leading to elevated circulating levels of the hormone. unisa.edu.auoup.com This results in a syndrome of vitamin D intoxication, characterized by hypercalcemia and suppressed parathyroid hormone. jci.org The poor viability and tendency for nephrocalcinosis in these mice underscore the critical role of CYP24A1 in preventing vitamin D toxicity. oup.com Studies comparing whole-body knockout with intestine-specific knockout of Cyp24a1 have further elucidated the distinct roles of systemic versus local hormone degradation, showing that intestinal CYP24A1 regulates vitamin D action locally. unisa.edu.aujci.org These models have also provided strong evidence for the biological role of CYP24A1-derived metabolites, such as 24,25-dihydroxyvitamin D3, in processes like normal fracture healing. nih.gov

Table 3: Key Phenotypes and Findings from Genetically Modified Mouse Models

| Mouse Model | Genetic Modification | Key Phenotype/Finding | Mechanistic Insight | Reference(s) |

|---|---|---|---|---|

| VDR-ablated | Deletion of the Vitamin D Receptor (VDR) gene | Hypocalcemia, rickets, alopecia | Demonstrates VDR is essential for intestinal calcium absorption and has ligand-independent roles (hair follicle). | nih.govoup.compnas.org |

| Substantially reduced degradation of 1,25(OH)2D3. | VDR is required for the normal catabolism of its ligand. | acs.org | ||

| CYP24A1 null | Deletion of the Cyp24a1 gene | Elevated serum 1,25(OH)2D3, hypercalcemia | Confirms CYP24A1 as the critical enzyme for 1,25(OH)2D3 catabolism and prevention of toxicity. | unisa.edu.auoup.comjci.org |

| Delayed fracture healing | Suggests an important role for CYP24A1-generated metabolites in bone repair. | nih.gov |

Future Directions and Unanswered Questions in 1,26 Dihydroxy Vitamin D3 Research

Elucidation of Novel Metabolic Pathways and Metabolite Function

A primary area for future research is the complete elucidation of the metabolic pathways leading to the formation of 1,26-dihydroxyvitamin D3 and its subsequent metabolites. While the C-26 hydroxylation pathway is recognized as a route for vitamin D catabolism, the precise enzymatic machinery and its regulation are not fully understood.

Metabolic Formation: The production of C-26 hydroxylated metabolites, such as 25,26-dihydroxyvitamin D3, occurs primarily in the kidneys. smolecule.com Studies suggest this pathway becomes more prominent during periods of high vitamin D intake. smolecule.comhmdb.ca The cytochrome P450 enzyme CYP24A1, well-known for catalyzing C-24 and C-23 hydroxylation, is also implicated in the broader catabolism of vitamin D metabolites, though its specific role in C-26 hydroxylation requires more direct investigation. nih.gov Naturally occurring 25,26-dihydroxyvitamin D3 has been shown to be a mixture of two stereoisomers, (25R) and (25S), which adds a layer of complexity to its synthesis and function. pnas.org

Metabolite Function: The downstream products of this pathway, particularly lactone derivatives, are an area of active investigation. 25,26-dihydroxyvitamin D3 is a known precursor to 25-hydroxyvitamin D3-26,23-lactone. pnas.orghmdb.ca The biological activities of these lactones are distinct from their precursors. For instance, in in-vitro studies, 1,25-dihydroxyvitamin D3-26,23-lactone was found to inhibit the formation of osteoclast-like multinucleate cells, a function that contrasts with the stimulatory effects of 1,25-dihydroxyvitamin D3. nih.gov This suggests that the C-26 hydroxylation pathway may not be merely for degradation but could produce metabolites with unique, physiologically relevant functions.

Unanswered questions remain regarding the specific enzymes responsible for each step, the factors regulating their expression and activity, and the full spectrum of biological activities of the resulting lactone metabolites.

Deeper Understanding of VDR Co-regulatory Networks

The genomic actions of vitamin D metabolites are mediated by the Vitamin D Receptor (VDR), a ligand-activated transcription factor. mdpi.com Upon binding a ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and recruits a complex network of co-activator and co-repressor proteins to modulate gene expression. nih.govfrontiersin.org While this process is well-studied for 1,25-dihydroxyvitamin D3, how C-26 hydroxylated metabolites like 1,26-dihydroxyvitamin D3 interact with and modulate these co-regulatory networks is largely unknown.

The binding affinity of a ligand to the VDR is a critical determinant of its transcriptional power. frontiersin.org The affinity of 25,26-dihydroxyvitamin D3 for the VDR is lower than that of 1,25-dihydroxyvitamin D3. Future research must move beyond simple binding assays to understand the downstream consequences. Key questions include:

Does the binding of 1,26-dihydroxyvitamin D3 induce a unique conformational change in the VDR?

Does this unique conformation lead to the preferential recruitment of specific co-activators or co-repressors compared to when VDR is bound by 1,25-dihydroxyvitamin D3?

How does the VDR/1,26-dihydroxyvitamin D3 complex interact with the basal transcription machinery?

Answering these questions will be crucial to understanding the unique gene regulatory profiles and biological effects of C-26 hydroxylated metabolites.

Exploration of Non-Canonical VDR Interactions (e.g., RORα, RORγ, AhR)